A Technical Guide to the Discovery and Isolation of Tigliane Diterpenoids from Euphorbiaceae
A Technical Guide to the Discovery and Isolation of Tigliane Diterpenoids from Euphorbiaceae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigliane diterpenoids represent a class of structurally complex natural products characterized by a unique 5/7/6/3 tetracyclic carbon skeleton.[1][2][3] These compounds are predominantly found in plant species belonging to the Euphorbiaceae and Thymelaeaceae families.[1][2][4][5] The significant interest in tigliane diterpenoids within the scientific and pharmaceutical communities stems from their wide range of potent biological activities, which include anti-cancer, anti-HIV, and pro-inflammatory effects.[1][2] Notably, phorbol esters, a well-known subgroup of tiglianes, are famous for their ability to potently activate Protein Kinase C (PKC), making them invaluable tools in cancer research and for studying signal transduction.[1] The intricate structures and potent bioactivities of these molecules, such as tigilanol tiglate, which has been approved for veterinary oncology, underscore their potential as scaffolds for the development of novel therapeutics.[6][7] This guide provides an in-depth overview of the methodologies for the discovery, isolation, and characterization of these valuable compounds from their natural plant sources.
Data Presentation: Tigliane Diterpenoids from Euphorbia Species
The genus Euphorbia is a rich source of diverse tigliane diterpenoids.[7][8] The following tables summarize key quantitative data regarding their isolation and biological activities, providing a comparative reference for researchers.
Table 1: Selected Tigliane Diterpenoids Isolated from Various Euphorbia Species
| Compound Name | Euphorbia Species | Plant Part | Reference |
| Eupneonoid A & B | E. neorubella | Whole Plant | [9] |
| Euphkanoids A - F | E. kansuensis | Roots | [10] |
| 16-angeloyloxy-13α-isobutanoyloxy-4β,9α,20-trihydroxytiglia-1,5-diene-3,7-dione | E. grandicornis | Aerial Parts | [11] |
| Fischerosides A-C | E. fischeriana | Whole Plant | [12] |
| Euphomonophane A-E | E. monostyla | Whole Plant | [13] |
| Euphordraculoate A | E. dracunculoides | Whole Plant | [14][15] |
| 12-O-(2E,4E,6E,8E-tetradecatetraenoyl)-13-O-isobutyroyl-4β-deoxyphorbol | E. tirucalli | Whole Plant | [16] |
| Various Phorbol Esters | E. resinifera | Latex | [4] |
| Various Tigliane Derivatives | E. nicaeensis | Roots | [4][17] |
| Various Tigliane Diterpenoids | E. fischeriana | Latex | [18] |
Table 2: Bioactivity of Selected Tigliane Diterpenoids
| Compound | Biological Activity | Assay System | Quantitative Data (IC₅₀ / EC₅₀) | Reference |
| Eupneonoids A & B | Cytotoxicity | A549 Human Lung Carcinoma Cells | IC₅₀: 1.318 - 7.042 μM | [9] |
| Unnamed Tigliane Derivative (Compound 2) | Anti-HIV Activity | HIV-1 NL4.3 Strain | IC₅₀: 1.10 μM | [17] |
| Unnamed Tigliane Derivative (Compound 8) | Anti-HIV Activity | HIV-2 ROD Strain | IC₅₀: 7.47 μM | [17] |
| Unnamed Tigliane Diterpenoid (Compound 1) | Antifeedant Activity | Cotton Bollworm (H. armigera) | EC₅₀: 2.59 μg/cm² | [18] |
| Unnamed Tigliane Diterpenoid (Compound 4) | Antifeedant Activity | Cotton Bollworm (H. armigera) | EC₅₀: 15.32 μg/cm² | [18] |
| Euphomonophane D | Cytotoxicity | HeLa Cells | IC₅₀: 39.86 μM | [13] |
| Fischeroside C | Anti-HIV-1 Activity | --- | EC₅₀: 0.02 μM | [12] |
| Tiglianes (Compounds 1, 2, 4) | P-glycoprotein Inhibition | HepG2/ADR Cells | Potent Activity | [16] |
Experimental Protocols
The isolation of tigliane diterpenoids is a multi-step process that requires careful execution of extraction, partitioning, and chromatographic techniques.
Extraction
The initial step involves extracting the crude metabolites from the plant material.
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Plant Material Preparation: The collected plant parts (e.g., roots, latex, aerial parts) are air-dried and ground into a fine powder to maximize the surface area for solvent extraction.[10][17]
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Solvent Extraction: The powdered material is typically extracted at room temperature or under reflux with a polar organic solvent.[17] 95% Ethanol (EtOH) or Methanol (MeOH) are commonly used for exhaustive extraction.[1][10] The process is repeated multiple times to ensure complete extraction, and the resulting solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator.
Liquid-Liquid Partitioning
The crude extract is a complex mixture of compounds with varying polarities. Partitioning is employed to separate the low-polarity tiglianes from more polar constituents.
-
Procedure: The concentrated crude extract is suspended in water and then sequentially partitioned with immiscible organic solvents of increasing polarity.[10]
-
Solvent Selection: Since tigliane diterpenoids are of low polarity, they are typically partitioned from the aqueous suspension into solvents such as petroleum ether, hexane, dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or ethyl acetate (EtOAc).[1] The EtOAc fraction is often enriched with the desired diterpenoids.[10]
Chromatographic Purification
Multiple stages of chromatography are essential for the isolation of pure tigliane diterpenoids from the partitioned fraction.
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Column Chromatography (CC): This is the primary method for the initial fractionation of the extract.
-
Stationary Phases: Silica gel is the most common adsorbent for separating nonpolar to medium-polar compounds like tiglianes.[1][19] Other options include reversed-phase C18 (RP-C18) silica for separations based on hydrophobicity, and Sephadex LH-20 for size-exclusion chromatography, which is effective in removing pigments and polymeric material.[10]
-
Mobile Phase: A gradient elution system is typically used, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[10][20]
-
Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to pool those with similar profiles for further purification.[4]
-
-
High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is the final step used to achieve high-purity compounds.[10]
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for structure elucidation of novel compounds.[1]
-
1D NMR: ¹H NMR provides information about the protons and their chemical environment, while ¹³C NMR reveals the number and type of carbon atoms.[21]
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.[11][21]
-
Characteristic Signals: Tiglianes exhibit characteristic NMR signals, notably for the gem-dimethylcyclopropane moiety, which helps in identifying the core skeleton.[1]
-
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.[17]
-
Other Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Provides information on the functional groups present, such as hydroxyl (-OH) and carbonyl (C=O) groups.[22]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the presence of chromophores, like α,β-unsaturated ketone systems, which are common in the A-ring of tiglianes.[4][22]
-
-
Stereochemistry Determination:
-
X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction analysis provides unambiguous determination of the complete 3D structure, including absolute stereochemistry.[14] However, tiglianes often exhibit poor crystallinity.[1]
-
Electronic Circular Dichroism (ECD): The absolute configuration of chiral molecules can often be determined by comparing experimental ECD spectra with theoretically calculated spectra.[4][10]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the generalized workflow for the isolation of tigliane diterpenoids from Euphorbiaceae plant material.
Signaling Pathway
Tigliane phorbol esters are potent activators of Protein Kinase C (PKC). They function by mimicking the endogenous second messenger diacylglycerol (DAG).[1][23][24] This activation triggers a cascade of downstream signaling events crucial for various cellular processes.
References
- 1. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tigliane diterpenoids from the Euphorbiaceae and Thymelaeaceae families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tigliane Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Six new tigliane diterpenoids with anti-inflammatory activity from <i>Euphorbia kansuensis</i> - Arabian Journal of Chemistry [arabjchem.org]
- 11. Unusual tigliane diterpenes from Euphorbia grandicornis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tigliane and premyrsinane diterpenoids from Euphorbia monostyla and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Natural and Semisynthetic Tigliane Diterpenoids with New Carbon Skeletons from Euphorbia dracunculoides as a Wnt Signaling Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new tigliane-type diterpenoid from Euphorbia tirucalli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-HIV Activity of Tigliane Derivatives from Euphorbia nicaeensis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioactive tigliane diterpenoids from the latex of Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel Skeletal Rearrangements of the Tigliane Diterpenoid Core - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. acgpubs.org [acgpubs.org]
- 23. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
